molecular formula C21H21N3O3S B2684990 N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895111-63-4

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2684990
CAS No.: 895111-63-4
M. Wt: 395.48
InChI Key: PXODIUXNEFVYID-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methoxyphenyl group, and a dihydropyrazinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylphenyl isocyanate and methoxyphenyl hydrazine, among others. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors to trigger signaling cascades that result in various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-4-5-16(12-15(14)2)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-8-18(27-3)9-7-17/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXODIUXNEFVYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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